6-Methyl-1,6-diazaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1,6-diazaspiro[34]octane is a chemical compound with the molecular formula C7H14N2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 6-Methyl-1,6-diazaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. The synthesis can be performed on a multigram scale, making it suitable for industrial production .
Chemical Reactions Analysis
6-Methyl-1,6-diazaspiro[3.4]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts for reduction and oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation can lead to the removal of certain functional groups, while oxidation can introduce new functional groups .
Scientific Research Applications
6-Methyl-1,6-diazaspiro[3.4]octane has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antitubercular agent, with studies indicating its efficacy against Mycobacterium tuberculosis . Additionally, it has applications in the development of new drugs and therapeutic agents. In the industrial sector, it is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 6-Methyl-1,6-diazaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. For instance, its antitubercular activity is attributed to its ability to undergo reduction with bacterial enzyme machinery, generating reactive intermediates that are lethal to the bacterium . This compound can also interact with other molecular targets, depending on its specific application and the conditions under which it is used.
Comparison with Similar Compounds
6-Methyl-1,6-diazaspiro[3.4]octane can be compared with other similar compounds, such as 1-Methyl-1,6-diazaspiro[3.4]octane and 2,6-Diazaspiro[3.4]octane. These compounds share a similar spiro structure but differ in their substituents and specific chemical properties.
Properties
IUPAC Name |
7-methyl-1,7-diazaspiro[3.4]octane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-5-3-7(6-9)2-4-8-7/h8H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWQLQJAJSUMNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)CCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297769 |
Source
|
Record name | 6-Methyl-1,6-diazaspiro[3.4]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401297769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158749-82-6 |
Source
|
Record name | 6-Methyl-1,6-diazaspiro[3.4]octane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1158749-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-1,6-diazaspiro[3.4]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401297769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.